3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea
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Overview
Description
The compound “3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea” is a complex organic molecule. It contains a carbazole unit, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . Carbazole derivatives are known for their wide range of applications in organic electronics and photonics due to their excellent charge transport properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The carbazole unit would contribute to the rigidity of the molecule, while the cyclohexyl and furan units could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbazole unit, which is known to participate in various types of reactions. The hydroxypropyl group could potentially be involved in reactions with electrophiles, and the furan ring could undergo reactions with dienophiles in Diels-Alder type reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbazole unit could contribute to high thermal stability, while the hydroxypropyl group could potentially increase its solubility in certain solvents .Mechanism of Action
The mechanism of action of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea is still not fully understood. However, it is known that this compound binds to and modulates the activity of proteins and enzymes, which can lead to changes in cell function. In addition, this compound has been found to interact with certain receptors and enzymes, which can result in changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to possess multiple biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-cancer, and antiviral properties. In addition, this compound has been found to modulate the activity of proteins and enzymes, which can lead to changes in cell function.
Advantages and Limitations for Lab Experiments
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea has several advantages for use in laboratory experiments. It is a highly versatile molecule with a wide range of applications in the scientific research field. In addition, this compound is relatively stable and can be synthesized in a multi-step process. However, there are also some limitations to its use. This compound is not soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is still not fully understood, which can limit its use in certain types of research.
Future Directions
The potential future directions for 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea include further research into its mechanism of action, as well as its potential applications in the development of new drugs. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its synthesis process could lead to the development of more efficient and cost-effective methods for producing this compound.
Synthesis Methods
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea can be synthesized from 9-hydroxycarbazole by a multi-step process. The first step involves the reaction of 9-hydroxycarbazole with 2-bromo-1-cyclohexanol in the presence of a base, such as sodium hydroxide. This reaction produces a cyclohexyl-9-hydroxycarbazole intermediate. The intermediate is then reacted with furan-2-ylmethyl bromide in the presence of a base, such as sodium hydroxide, to produce this compound.
Scientific Research Applications
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea has been used in a variety of scientific research applications. It has been used as a tool to study the mechanisms of action of other compounds, such as antibiotics, antivirals, and anti-cancer drugs. In addition, this compound has been used in the study of proteins and enzymes, and in the development of new drug candidates.
properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexyl-1-(furan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c31-21(18-30-25-14-6-4-12-23(25)24-13-5-7-15-26(24)30)17-29(19-22-11-8-16-33-22)27(32)28-20-9-2-1-3-10-20/h4-8,11-16,20-21,31H,1-3,9-10,17-19H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCPHBHZSAPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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